molecular formula C17H21Cl2N3O B2620199 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1251610-27-1

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2620199
CAS No.: 1251610-27-1
M. Wt: 354.28
InChI Key: MWILSHUVFLKULK-UHFFFAOYSA-N
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Description

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2,4-dichlorobenzyl group and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2,4-dichlorobenzyl chloride with piperidine to form the intermediate 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the oxadiazole ring through cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of the dichlorobenzyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,4-Dichlorobenzyl)piperidin-4-yl]-methanol
  • **4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

Compared to similar compounds, 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole stands out due to its unique combination of a piperidine ring with an oxadiazole ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O/c1-11(2)16-20-21-17(23-16)12-5-7-22(8-6-12)10-13-3-4-14(18)9-15(13)19/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWILSHUVFLKULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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